molecular formula C15H12N2O3 B5614387 (2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide

(2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide

Cat. No.: B5614387
M. Wt: 268.27 g/mol
InChI Key: CCPMJLIQXHEYNU-ZHACJKMWSA-N
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Description

(2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide: is an organic compound characterized by the presence of a nitrophenyl group and a phenylprop-2-enamide structure

Mechanism of Action

The mechanism of action of “3-(2-nitrophenyl)-N-phenylacrylamide” would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects .

Future Directions

The future directions for “3-(2-nitrophenyl)-N-phenylacrylamide” would depend on its intended use. If it’s a new compound, further studies would likely be needed to fully understand its properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide typically involves the reaction of 2-nitrobenzaldehyde with aniline in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products:

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Industry:

  • Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Comparison with Similar Compounds

  • (2Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide
  • N-({(2Z)-2-[(2-nitrophenyl)methylidene]hydrazino}carbonothioyl)-beta-D-glucopyranosylamine

Uniqueness:

  • The presence of both nitrophenyl and phenylprop-2-enamide groups in (2Z)-3-(2-nitrophenyl)-N-phenylprop-2-enamide provides a unique combination of electronic and steric properties, which can influence its reactivity and biological activity.
  • Compared to similar compounds, it may exhibit distinct pharmacological profiles or chemical reactivity due to the specific arrangement of functional groups.

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(16-13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)17(19)20/h1-11H,(H,16,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPMJLIQXHEYNU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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